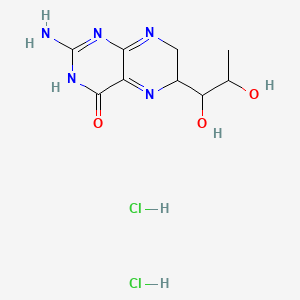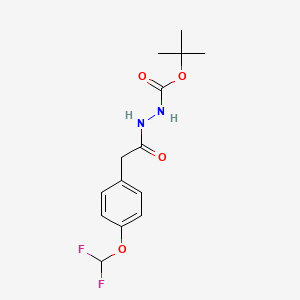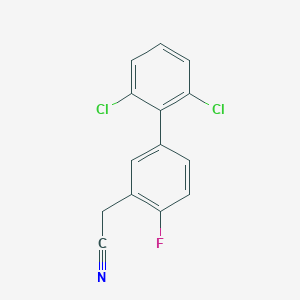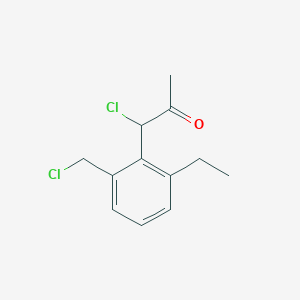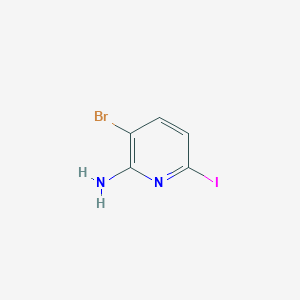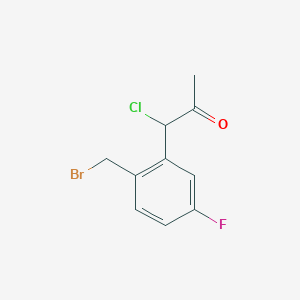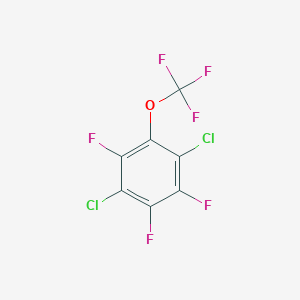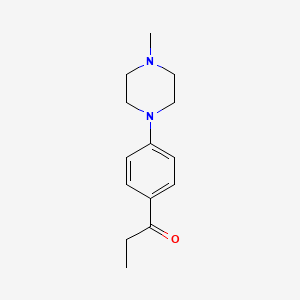
1-(4-(4-Methylpiperazin-1-YL)phenyl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-(4-Methylpiperazin-1-YL)phenyl)propan-1-one is an organic compound with the molecular formula C14H20N2O It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(4-Methylpiperazin-1-YL)phenyl)propan-1-one typically involves the reaction of 4-methylpiperazine with a suitable benzaldehyde derivative under controlled conditions. One common method involves the use of a Friedel-Crafts acylation reaction, where the piperazine derivative is reacted with a propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.
化学反应分析
Types of Reactions
1-(4-(4-Methylpiperazin-1-YL)phenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the nitrogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted piperazine derivatives.
科学研究应用
1-(4-(4-Methylpiperazin-1-YL)phenyl)propan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding.
Industry: The compound can be used in the production of materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 1-(4-(4-Methylpiperazin-1-YL)phenyl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can mimic the structure of natural ligands, allowing the compound to bind to and modulate the activity of these targets. This can result in various biological effects, depending on the specific target and pathway involved.
相似化合物的比较
1-(4-(4-Methylpiperazin-1-YL)phenyl)propan-1-one can be compared with other piperazine derivatives, such as:
1-(4-(4-Methylpiperazin-1-YL)phenyl)ethan-1-one: Similar structure but with an ethanone group instead of a propanone group.
4-(4-Methylpiperazin-1-YL)phenylboronic acid: Contains a boronic acid group instead of a propanone group.
(Z)-1-(4-(4-Methylpiperazin-1-YL)-2-thioxo-1H-benzo[b][1,4]diazepin-3-ylidene)propan-2-one: Contains a thioxo group and a benzo[b][1,4]diazepine ring.
属性
分子式 |
C14H20N2O |
|---|---|
分子量 |
232.32 g/mol |
IUPAC 名称 |
1-[4-(4-methylpiperazin-1-yl)phenyl]propan-1-one |
InChI |
InChI=1S/C14H20N2O/c1-3-14(17)12-4-6-13(7-5-12)16-10-8-15(2)9-11-16/h4-7H,3,8-11H2,1-2H3 |
InChI 键 |
NLSOZTRVROQIOL-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)C1=CC=C(C=C1)N2CCN(CC2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


